molecular formula C18H13F3N4O B2391791 N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide CAS No. 2034230-86-7

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide

Cat. No.: B2391791
CAS No.: 2034230-86-7
M. Wt: 358.324
InChI Key: KFVWVLUFDIJXPR-UHFFFAOYSA-N
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Description

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide is a complex organic compound that features a trifluoromethyl group attached to a benzamide core, with additional pyridinyl and pyrazinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Pyrazinyl Intermediate: This can be achieved through the reaction of 3-aminopyrazine with an appropriate aldehyde under acidic conditions to form the pyrazinyl intermediate.

    Coupling with Pyridinyl Group: The pyrazinyl intermediate is then coupled with a pyridinyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Formation of the Benzamide Core: Finally, the benzamide core is formed through an amidation reaction between the trifluoromethylated intermediate and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyridinyl and pyrazinyl groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(methyl)benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(chloromethyl)benzamide: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly enhance its chemical stability, lipophilicity, and biological activity compared to its analogs. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O/c19-18(20,21)14-5-1-3-12(9-14)17(26)25-11-15-16(24-8-7-23-15)13-4-2-6-22-10-13/h1-10H,11H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVWVLUFDIJXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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